molecular formula C9H11BrClNO B8028972 5-Bromo-2-butoxy-3-chloropyridine

5-Bromo-2-butoxy-3-chloropyridine

Cat. No.: B8028972
M. Wt: 264.54 g/mol
InChI Key: UHNULDUIQOTKQI-UHFFFAOYSA-N
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Description

5-Bromo-2-butoxy-3-chloropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and butoxy groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-butoxy-3-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-butoxy-3-chloropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-butoxy-3-chloropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base such as potassium carbonate. The reactions are usually performed in an organic solvent like toluene or ethanol.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridines, coupled products with boronic acids, and various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

5-Bromo-2-butoxy-3-chloropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound can be used to study the effects of halogenated pyridines on biological systems. It may serve as a precursor for bioactive molecules.

    Medicine: It has potential applications in drug discovery and development. The compound’s derivatives may exhibit pharmacological activities that can be explored for therapeutic purposes.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-butoxy-3-chloropyridine depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms are replaced by nucleophiles through a nucleophilic substitution mechanism. In coupling reactions, the compound forms carbon-carbon bonds via palladium-catalyzed cross-coupling mechanisms. The molecular targets and pathways involved vary based on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyridine: Lacks the butoxy group but shares similar reactivity in halogenation and substitution reactions.

    2-Butoxy-3-chloropyridine: Lacks the bromine atom but can undergo similar substitution and coupling reactions.

    5-Bromo-2-fluoropyridine: Contains a fluorine atom instead of chlorine, leading to different reactivity and applications.

Uniqueness

5-Bromo-2-butoxy-3-chloropyridine is unique due to the presence of both bromine and chlorine atoms along with a butoxy group. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and form diverse derivatives sets it apart from similar compounds.

Properties

IUPAC Name

5-bromo-2-butoxy-3-chloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClNO/c1-2-3-4-13-9-8(11)5-7(10)6-12-9/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNULDUIQOTKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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